Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
Overview
Description
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.39 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the condensation of benzylamine with 2,9-diazaspiro[5.5]undecane-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce reduced spirocyclic compounds. Substitution reactions can result in various benzyl-substituted derivatives .
Scientific Research Applications
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a GABAAR antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission in the brain . Additionally, its ability to induce endoplasmic reticulum stress response and apoptosis in cancer cells is linked to the depletion of intracellular calcium stores and activation of stress-related pathways .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A related compound with similar spirocyclic structure but different substituents.
3,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with potential GABAAR antagonist activity.
2-Oxo-1,9-Diazaspiro[5.5]undecane-9-carboxylate: A structurally similar compound with an oxo group at position 2.
Uniqueness
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its binding affinity to molecular targets and its overall pharmacokinetic profile, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17/h1-3,5-6,18H,4,7-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFMAOPUIBSJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167564 | |
Record name | 2,9-Diazaspiro[5.5]undecane-2-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-61-7 | |
Record name | 2,9-Diazaspiro[5.5]undecane-2-carboxylic acid, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,9-Diazaspiro[5.5]undecane-2-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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